1-(Benzo[d][1,3]dioxol-5-yl)azetidine
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)azetidine is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) directly substituted with a benzo[d][1,3]dioxol-5-yl group.
The benzodioxole group is known for its metabolic stability and ability to engage in π-π interactions, while the azetidine ring introduces conformational rigidity and moderate basicity. These features may enhance binding affinity and selectivity compared to larger heterocycles like piperidine or pyridine .
Eigenschaften
CAS-Nummer |
1349606-58-1 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.203 |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)azetidine |
InChI |
InChI=1S/C10H11NO2/c1-4-11(5-1)8-2-3-9-10(6-8)13-7-12-9/h2-3,6H,1,4-5,7H2 |
InChI-Schlüssel |
YWAHMXSIBPASGL-UHFFFAOYSA-N |
SMILES |
C1CN(C1)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Functional Groups
*Calculated based on molecular formula. †Reported molecular weight for B9 in .
Key Observations :
Key Observations :
Metabolic and Pharmacokinetic Profiles
- Benzodioxole Metabolism: The benzodioxole ring typically undergoes O-demethylenation to form o-quinones, a primary metabolic pathway for entactogens . However, substituents like azetidine may alter this pathway. For example, DiFMDA (a difluoro analog) resists demethylenation due to fluorine substitution .
Physicochemical Properties
Table 3: Solubility and Physical State
Key Observations :
- Azetidine’s polarity suggests moderate solubility in polar aprotic solvents (e.g., DMSO), but experimental data is lacking.
- Aliphatic ketones (e.g., ) exhibit lipophilicity, favoring chloroform solubility, whereas azetidine derivatives may require alternative solvents.
Vorbereitungsmethoden
Directed C(sp³)–H Functionalization
The direct arylation of azetidine rings via palladium-catalyzed C–H activation represents a streamlined approach to introduce aryl groups. In a seminal study, Maetani et al. demonstrated the stereospecific arylation of azetidine-2-carboxamides using aryl iodides under Pd(OAc)₂ catalysis. For instance, (2S,3R)-3-(benzo[d]dioxol-5-yl)-N-(quinolin-8-yl)azetidine-2-carboxamide (8r ) was synthesized in 70% yield by reacting a Boc-protected azetidine substrate with 5-iodobenzo[d]dioxole in the presence of AgOAc and dibenzyl phosphate in 1,2-dichloroethane at 110°C.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Additive | AgOAc (2.0 equiv) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 110°C |
| Reaction Time | 24 hours |
This method avoids pre-functionalization of the azetidine ring but requires a directing group (e.g., quinolin-8-ylcarbamoyl) to facilitate regioselectivity. Post-arylation deprotection steps may be necessary to isolate the free azetidine, which can reduce overall yield.
Suzuki-Miyaura Cross-Coupling of Azetidine Halides
Coupling with Benzo[d] dioxol-5-ylboronic Acid
The Suzuki-Miyaura reaction offers a versatile route to access 1-arylazetidines using azetidine halides and arylboronic acids. A representative procedure from Ambeed involves coupling methyl 5-chlorothiophene-2-carboxylate with benzo[d]dioxol-5-ylboronic acid using Pd(OAc)₂ and Na₂CO₃ in a 1,2-dimethoxyethane/water solvent system at 120°C. Although this example targets a thiophene derivative, analogous conditions could be applied to 1-haloazetidines.
Optimized Parameters for Suzuki Coupling
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Base | Na₂CO₃ (3.0 equiv) |
| Solvent | 1,2-Dimethoxyethane/H₂O (4:1) |
| Temperature | 120°C |
| Yield | 27–76% |
Challenges include the limited commercial availability of 1-haloazetidines, necessitating additional synthesis steps. For example, Baldwin’s azetidine synthesis could generate halide precursors via bromination of glutaric anhydride derivatives.
Nucleophilic Ring-Opening of Azetidine Precursors
Baldwin’s Azetidine Synthesis
Classical azetidine synthesis strategies, such as Baldwin’s adaptation of Cromwell’s method, involve a four-step sequence starting from glutaric anhydride. Bromination followed by diesterification and reaction with benzylamine yields trans- and cis-azetidine isomers (4 and 5 ). Introducing benzo[d]dioxol-5-yl groups at the amine stage could theoretically afford the target compound, though this route remains unexplored in the literature.
Critical Steps
-
Bromination of glutaric anhydride to α,α′-dibromoglutaric anhydride.
-
Diesterification with benzyl alcohol.
-
Ring closure via reaction with benzylamine derivatives.
This method’s applicability to 1-(benzo[d]dioxol-5-yl)azetidine synthesis is limited by the need for customized amine substrates and low regiocontrol.
Grignard Addition to Azetidine Ketones
Organometallic Functionalization
Inspired by thietane dioxide synthesis, Grignard reagents derived from benzo[d]dioxol-5-yl iodide could react with azetidine-3-one to form tertiary alcohols, which may be reduced to the corresponding azetidine. For example, iPrMgCl·LiCl-mediated coupling of 5-iodobenzo[d]dioxole with thietan-3-one yielded 3-(benzo[d]dioxol-5-yl)thietan-3-ol (1d ), suggesting potential transposability to azetidine systems.
Hypothetical Reaction Pathway
-
Add to azetidine-3-one under inert conditions.
-
Reduce resulting alcohol to azetidine via NaBH₄ or catalytic hydrogenation.
This method remains speculative but offers a novel avenue for further exploration.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(Benzo[d][1,3]dioxol-5-yl)azetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions to form the azetidine ring, followed by coupling with a benzo[d][1,3]dioxole derivative. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often used to attach substituents to the azetidine core. Reaction parameters such as temperature (e.g., 100°C for cross-coupling), solvent choice (e.g., dioxane/water mixtures), and catalyst loading (e.g., Pd(OAc)₂ with XPhos ligand) significantly impact yield and purity. Post-synthesis purification via silica gel chromatography is standard .
Q. How can the molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)azetidine be confirmed using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the azetidine ring’s connectivity and the benzo[d][1,3]dioxole moiety. Key signals include the azetidine N-CH₂ protons (δ ~3.5–4.0 ppm) and the dioxole oxygen-linked carbons (δ ~100–110 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive 3D conformation .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding affinities of 1-(Benzo[d][1,3]dioxol-5-yl)azetidine derivatives at neurotransmitter receptors?
- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite model interactions with dopamine (D2/D3) and serotonin (5-HT2A) receptors. The benzo[d][1,3]dioxole moiety’s electron-rich aromatic system is analyzed for π-π stacking with receptor residues, while the azetidine’s nitrogen participates in hydrogen bonding. Free energy perturbation (FEP) calculations refine binding affinity predictions, which are validated via in vitro radioligand displacement assays .
Q. How do structural modifications to the azetidine ring affect the pharmacokinetic properties of 1-(Benzo[d][1,3]dioxol-5-yl)azetidine derivatives?
- Methodological Answer : Introducing substituents like methyl groups or fluorination on the azetidine ring alters lipophilicity (logP) and metabolic stability. For example, N-methylation reduces basicity, enhancing blood-brain barrier penetration, while spiro-fused azetidine derivatives (e.g., 6-azaspiro[2.5]octane) improve solubility. Pharmacokinetic parameters (e.g., t₁/₂, Cmax) are assessed via LC-MS/MS in rodent plasma after intravenous administration .
Q. What in vitro assays are recommended to evaluate the potential neuropharmacological activity of 1-(Benzo[d][1,3]dioxol-5-yl)azetidine?
- Methodological Answer :
- Receptor Binding Assays : Competitive binding studies using ³H-labeled ligands (e.g., ³H-spiperone for 5-HT2A) in transfected HEK293 cells.
- Functional Activity : Calcium flux assays (Fluo-4 dye) to measure Gq-coupled receptor activation (e.g., 5-HT2A).
- Neurotoxicity Screening : MTT assays on SH-SY5Y neuroblastoma cells to assess cytotoxicity at varying concentrations (e.g., 1–100 μM).
Results are benchmarked against known agonists/antagonists (e.g., ketanserin for 5-HT2A) .
Data Contradictions and Research Gaps
- Contradiction : While some derivatives (e.g., hydrochloride salts) show preliminary binding to dopamine receptors , others lack published interaction data (e.g., oxalamide derivatives ).
- Gap : The pharmacokinetic profile of the parent compound (1-(Benzo[d][1,3]dioxol-5-yl)azetidine) remains understudied, necessitating ADME studies in preclinical models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
